2-[Methyl-(3-nitro-benzyl)-amino]-ethanol
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Overview
Description
2-[Methyl-(3-nitro-benzyl)-amino]-ethanol is an organic compound with a molecular structure that includes a benzene ring substituted with a nitro group and a methylaminoethanol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzaldehyde and methylamine.
Reaction Steps:
Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Formation of Schiff Base: The resulting 3-aminobenzaldehyde reacts with methylamine to form a Schiff base.
Reduction of Schiff Base: The Schiff base is then reduced to form this compound using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to a nitroso or nitrate group under specific conditions.
Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrochloric acid, sodium borohydride.
Substitution: Concentrated nitric acid, halogens.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Halogenated benzene derivatives, nitrobenzene.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Methyl-(3-nitro-benzyl)-amino]-ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, potentially influencing pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
3-Nitrobenzylamine: Similar structure but lacks the ethanol moiety.
Methylbenzylamine: Similar structure but lacks the nitro group.
Nitroethanol: Similar functional groups but different structural framework.
Uniqueness: The presence of both the nitro group and the ethanol moiety in 2-[Methyl-(3-nitro-benzyl)-amino]-ethanol gives it unique chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[methyl-[(3-nitrophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-11(5-6-13)8-9-3-2-4-10(7-9)12(14)15/h2-4,7,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFFAMGBOWWXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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